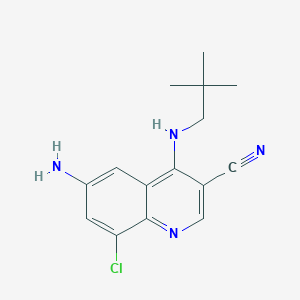

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC18718005

Molecular Formula: C15H17ClN4

Molecular Weight: 288.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17ClN4 |

|---|---|

| Molecular Weight | 288.77 g/mol |

| IUPAC Name | 6-amino-8-chloro-4-(2,2-dimethylpropylamino)quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C15H17ClN4/c1-15(2,3)8-20-13-9(6-17)7-19-14-11(13)4-10(18)5-12(14)16/h4-5,7H,8,18H2,1-3H3,(H,19,20) |

| Standard InChI Key | HSGWLLOJRBDULE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N |

Introduction

Chemical Structure and Key Features

The quinoline scaffold provides a planar aromatic core, which is critical for interactions with biological targets. The substituents contribute to the compound’s reactivity and physicochemical properties:

-

Neopentylamino group (C(CH)): A bulky, lipophilic substituent that enhances solubility in organic solvents and may influence membrane permeability .

-

Amino group (-NH): A nucleophilic site capable of hydrogen bonding or further functionalization (e.g., acylation or alkylation) .

-

Chlorine atom (-Cl): Electron-withdrawing, modulating the electronic environment of the quinoline ring and potential for metabolic activation .

-

Carbonitrile group (-CN): A versatile functional group for forming derivatives (e.g., amides, thioamides) via nucleophilic substitution .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClN | |

| Molecular Weight (g/mol) | 288.77 | |

| CAS Number | 2064105-70-8 | |

| Purity | >97% |

Research Gaps and Future Directions

-

Biological Profiling: Systematic in vitro/in vivo studies are needed to confirm efficacy as a Cot modulator or antimicrobial agent.

-

Structure-Activity Relationships (SAR): Variations in substituents (e.g., replacing neopentyl with smaller alkyl groups) could optimize activity .

-

Metabolic Stability: The chlorine and carbonitrile groups may influence pharmacokinetics; stability studies are critical .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume